

# Application Note: GSK572A Solubility and Stock Solution Preparation

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## Compound of Interest

Compound Name: GSK572A

CAS No.: 1403602-32-3

Cat. No.: B607849

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Target: Enoyl-CoA Hydratase EchA6 (Mycobacterium tuberculosis) | Solvent: DMSO

## Core Directive & Disambiguation

CRITICAL NOTE ON NOMENCLATURE: Before proceeding, verify the identity of your compound.

- **GSK572A** (This Protocol): CAS 1403602-32-3.[1][2][3] A tetrahydropyrazolo-pyrimidine (THPP) derivative that inhibits EchA6 in Mycobacterium tuberculosis.[4][5]
- GSK'872 / GSK'572: If you are researching Necroptosis/RIPK3, you likely possess GSK'872 (GSK2399872) or GSK'572 (GSK2399572). These are chemically distinct. Do not use the solubility data below for RIPK3 inhibitors, as their solubility profiles differ significantly (typically much higher solubility).

## Physicochemical Profile

Understanding the chemical nature of **GSK572A** is prerequisite to successful dissolution.

Unlike many kinase inhibitors that dissolve readily at 100 mM, **GSK572A** has limited solubility in organic solvents.

Property	Data
Compound Name	GSK572A
CAS Number	1403602-32-3
Molecular Weight	447.44 g/mol
Formula	C <sub>22</sub> H <sub>21</sub> F <sub>4</sub> N <sub>5</sub> O
Appearance	Solid powder (typically off-white to yellow)
Primary Target	EchA6 (Essential fatty acid shuttle in <i>M. tb</i> )
Mechanism	Binds EchA6, preventing acyl-CoA transport to FAS-II

## Solubility Data & Solvent Selection

The following data represents the saturation limits. Working concentrations should be kept below these maxima to prevent precipitation during freeze-thaw cycles.

Solvent	Max Solubility (mg/mL)	Max Molarity (mM)	Notes
DMSO	~4.48 mg/mL	~10 mM	Recommended. Requires sonication.
Ethanol	< 1 mg/mL	< 2 mM	Not recommended for stock solutions.
Water	Insoluble	-	Do not use for stock. <a href="#">[6]</a>

Expert Insight: **GSK572A** is a lipophilic, rigid molecule. The maximum achievable concentration in DMSO is approximately 10 mM. Attempting to create a "standard" 50 mM or 100 mM stock will result in a suspension that cannot be accurately dosed. We strongly recommend preparing a 5 mM or 10 mM Master Stock.

## Protocol: Stock Solution Preparation (10 mM)

Objective: Prepare 1 mL of a 10 mM Master Stock solution in anhydrous DMSO.

## Reagents & Equipment[7]

- **GSK572A** Powder (Store at -20°C, desiccated).
- Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, Cell Culture Grade.[6]
- Vortex mixer.
- Ultrasonic water bath (Sonicator).
- Amber glass vials or polypropylene cryovials (O-ring sealed).

## Step-by-Step Procedure

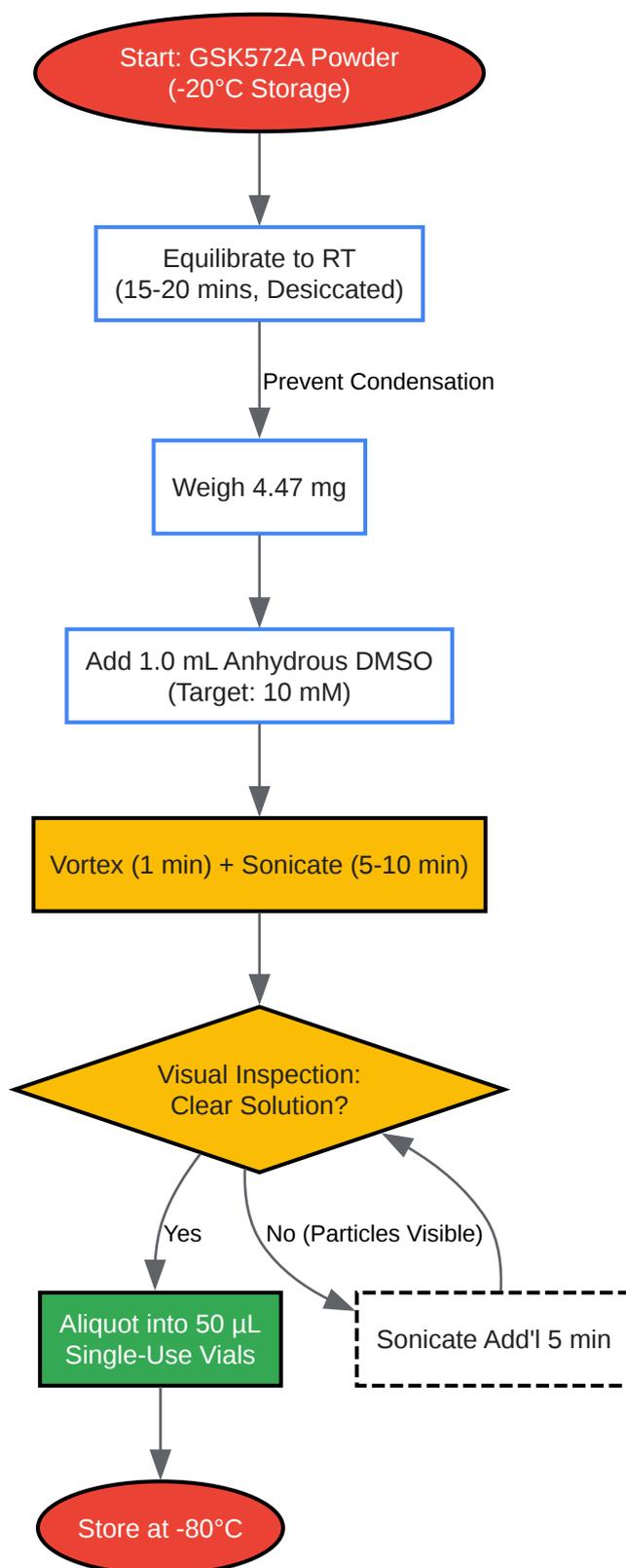
- Equilibration: Remove the **GSK572A** vial from the freezer and allow it to equilibrate to room temperature (approx. 15–20 mins) before opening.
  - Why? Opening a cold vial introduces condensation (water), which can degrade the compound and cause immediate precipitation.
- Weighing: Accurately weigh 4.47 mg of **GSK572A** powder into a sterile microcentrifuge tube or glass vial.
  - Calculation:
- Solvent Addition: Add 1.0 mL of anhydrous DMSO to the powder.
  - Note: If you weighed a different amount, adjust DMSO volume to maintain 10 mM:  
.
- Dissolution (Critical Step):
  - Vortex: Vortex vigorously for 60 seconds.
  - Sonicate: Place the sealed vial in an ultrasonic water bath at room temperature. Sonicate for 5–10 minutes.

- Visual Check: Hold the vial up to a light source. The solution must be completely clear. If particles remain, sonicate for an additional 5 minutes.
- Aliquot & Storage:
  - Do not store the 1 mL bulk. Dispense into 50  $\mu$ L or 100  $\mu$ L single-use aliquots in cryovials.
  - Store at  $-80^{\circ}\text{C}$  (preferred) or  $-20^{\circ}\text{C}$ .
  - Stability: >6 months at  $-80^{\circ}\text{C}$ . Avoid repeated freeze-thaw cycles (max 1–2 cycles).

## Experimental Workflow Diagrams

### A. Stock Preparation Workflow

This diagram illustrates the critical path for preparing a stable stock solution, highlighting the "Check" points to prevent experimental error.

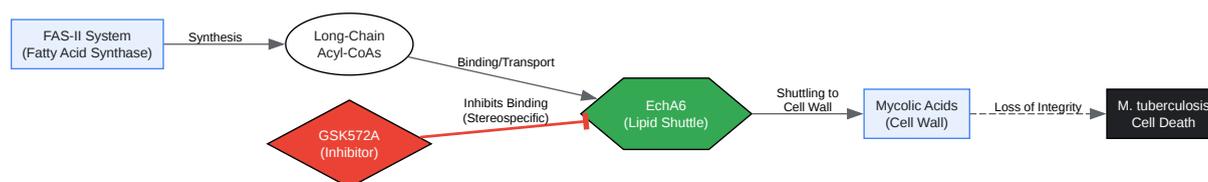


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Caption: Logical workflow for **GSK572A** stock preparation ensuring complete dissolution and long-term stability.

## B. Mechanism of Action: EchA6 Inhibition

**GSK572A** acts on the Mycolic Acid synthesis pathway in *Mycobacterium tuberculosis*. This diagram contextualizes the compound's application.[4][6][8][9][10][11][12]



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Caption: **GSK572A** inhibits EchA6, blocking the transport of essential acyl-CoAs required for mycolic acid biosynthesis.[5]

## Biological Usage Guidelines

Application: Anti-tuberculosis assays (in vitro and in vivo).

- In Vitro (MIC Assays):
  - Typical MIC against *M. tuberculosis* H37Rv: 0.1 – 1.0  $\mu$ M.
  - Dilution Protocol: Dilute the 10 mM DMSO stock into culture medium (e.g., 7H9 broth).
  - Precipitation Warning: When diluting into aqueous media, keep the final DMSO concentration < 0.5% to avoid toxicity to bacteria, but ensure rapid mixing to prevent **GSK572A** precipitation.
- In Vivo (Mouse Models):
  - **GSK572A** has been used in chronic TB infection models.

- Formulation: For animal dosing, DMSO stocks are often insufficient. A vehicle containing 0.5% HPMC / 0.1% Tween 80 is often required to create a stable suspension for oral gavage.

## References

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